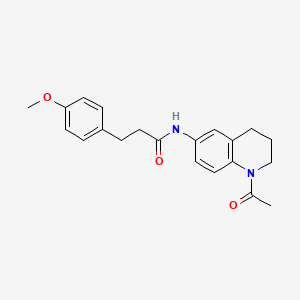

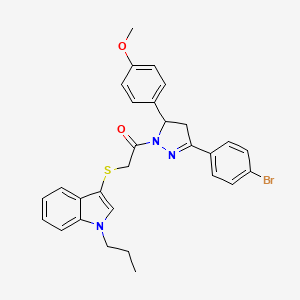

![molecular formula C10H10F3NO5 B2752244 2-[(Pyridin-2-yl)methoxy]acetic acid; trifluoroacetic acid CAS No. 2095409-44-0](/img/structure/B2752244.png)

2-[(Pyridin-2-yl)methoxy]acetic acid; trifluoroacetic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound “2-[(Pyridin-2-yl)methoxy]acetic acid; trifluoroacetic acid” is a chemical substance with the CAS Number: 2095409-44-0 . It has a molecular weight of 281.19 . The IUPAC name for this compound is 2,2,2-trifluoroacetic acid–2-(pyridin-2-ylmethoxy)acetic acid (1/1) . It is typically stored at room temperature and is available in powder form .

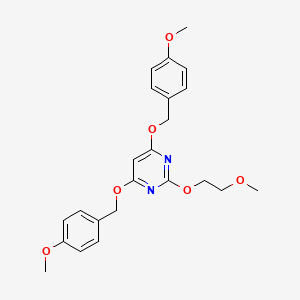

Molecular Structure Analysis

The InChI code for this compound is 1S/C8H9NO3.C2HF3O2/c10-8(11)6-12-5-7-3-1-2-4-9-7;3-2(4,5)1(6)7/h1-4H,5-6H2,(H,10,11);(H,6,7) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis

This compound is a powder at room temperature . It has a molecular weight of 281.19 . More specific physical and chemical properties such as melting point, boiling point, solubility, etc., were not found in the search results.Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Reactions

2-[(Pyridin-2-yl)methoxy]acetic acid and trifluoroacetic acid are compounds with significant applications in chemical synthesis and reactions. For instance, trifluoroacetic acid is involved in the synthesis of 2-(trifluoroacetyl)chromones, which upon reaction with diamines, yield tetrahydropyrazines and quinoxaline derivatives with notable yields. This showcases its utility in constructing complex nitrogen-containing heterocycles (Irgashev et al., 2015). Similarly, the trifluoroacetic acid salt of 2-(pyrrolidinylmethyl)pyrrolidine catalyzes an asymmetric intramolecular aldol reaction, demonstrating its role as an effective organocatalyst in enantioselective synthesis (Hayashi et al., 2007).

Coordination Chemistry and Material Science

In material science and coordination chemistry, trifluoroacetic acid aids in the synthesis of bis-terdentate cyclometalated Ir(III) complexes, influencing their spectroscopic behavior through protonation, which is crucial for understanding charge-transfer excited states in these materials (Jacques et al., 2018). Additionally, it is used in the regio- and enantioselective organocatalytic conjugate addition of alkyl methyl ketones, showing the significance of trifluoroacetic acid in facilitating high selectivity and yield in organic synthesis (Chowdhury & Ghosh, 2009).

Catalysis and Organic Synthesis

Trifluoroacetic acid also plays a pivotal role in catalytic reactions, such as the copper-catalyzed Perkin-acyl-Mannich reaction, enabling the regioselective introduction of groups to pyridine and facilitating the synthesis of unconventional piperidines, highlighting its versatility in organic synthesis (Crotti et al., 2011).

Adjusting Crystal Morphology and Emission Behavior

The synergistic effect of trifluoroacetic acid has been demonstrated in adjusting crystal morphology and emission behavior in organic fluorophores. This highlights the compound's utility in material science for tailoring the properties of luminescent materials (Ye et al., 2021).

Safety and Hazards

Eigenschaften

IUPAC Name |

2-(pyridin-2-ylmethoxy)acetic acid;2,2,2-trifluoroacetic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO3.C2HF3O2/c10-8(11)6-12-5-7-3-1-2-4-9-7;3-2(4,5)1(6)7/h1-4H,5-6H2,(H,10,11);(H,6,7) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJACQHDYWWHDNC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)COCC(=O)O.C(=O)(C(F)(F)F)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10F3NO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[(Pyridin-2-yl)methoxy]acetic acid; trifluoroacetic acid | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4-{[3-(4-chlorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl]amino}phenyl)acetamide](/img/structure/B2752162.png)

![3-[4-(3-Chlorophenyl)piperazin-1-yl]-N-(1-cyanocyclopropyl)propanamide](/img/structure/B2752168.png)

![2-(2-Oxa-8-azaspiro[4.5]decan-3-yl)acetic acid;hydrochloride](/img/structure/B2752181.png)

![Ethyl 2-{[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetate](/img/structure/B2752182.png)